1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid
Overview
Description
1-(2-Fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid (FETP) is a small molecule that has been widely studied for its potential applications in various scientific research fields. FETP is a member of the pyrazole class of compounds, which are characterized by their five-membered ring structures and the presence of a carboxylic acid group. FETP has been found to have a wide range of biological effects, including anti-inflammatory, anti-cancer, and anti-viral properties. In addition, FETP has been found to possess a variety of biochemical and physiological activities, including the inhibition of enzymes and the modulation of gene expression. The following paper will discuss the synthesis method of FETP, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations of FETP for lab experiments, and potential future directions.
Scientific Research Applications
Cancer Research Applications
Compounds structurally related to "1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid" have been studied for their potential as Aurora kinase inhibitors, suggesting a possible application in treating cancer. For example, an Aurora kinase inhibitor study described compounds that may be useful for this purpose, highlighting the relevance of this chemical class in oncology research (ロバート ヘンリー,ジェームズ, 2006).
Antimicrobial Activity
Research into the synthesis of novel Schiff bases from derivatives structurally similar to the compound revealed their potential for antimicrobial activity. These studies focus on synthesizing compounds and evaluating their in vitro antimicrobial effects, showing promise in developing new antimicrobial agents (Divyaraj Puthran et al., 2019).
Material Science and Chemical Synthesis
Several studies have focused on the synthesis and characterization of compounds within this chemical class for various applications, including their potential use in material science and as intermediates in organic synthesis. For example, work on the decarboxylative fluorination of heteroaromatic carboxylic acids, including those similar to "1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid," has shown how these reactions can be applied to synthesize fluorinated compounds for material science applications (Xi Yuan et al., 2017).
Antidepressant Activity
The synthesis and preclinical evaluation of derivatives have also been explored for their potential antidepressant activity. This includes studies on phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides, demonstrating the utility of this chemical framework in developing new therapeutic agents (B. Mathew et al., 2014).
properties
IUPAC Name |
2-(2-fluoroethyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2S/c11-3-4-13-8(10(14)15)6-7(12-13)9-2-1-5-16-9/h1-2,5-6H,3-4H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRDDIRWGZSUMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=C2)C(=O)O)CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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